2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a complex organic compound featuring a cyclohexyl group, an imidazole ring, a sulfanyl group, and a methoxyphenyl group
Mechanism of Action
Target of Action
The compound “2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide” is a derivative of imidazole . Imidazole derivatives are known to interact with a broad range of biological targets, including enzymes, receptors, and ion channels . .
Mode of Action
The mode of action of imidazole derivatives can vary greatly depending on their specific chemical structure and the biological target they interact with . They may act as inhibitors, activators, or modulators of their target proteins . The exact mode of action of “this compound” is currently unknown due to the lack of specific studies on this compound.
Biochemical Pathways
Imidazole derivatives can affect various biochemical pathways depending on their specific targets . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), greatly influence its bioavailability and therapeutic efficacy. Imidazole derivatives are generally highly soluble in water and other polar solvents, which can influence their absorption and distribution . .
Result of Action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. Given the broad range of activities reported for imidazole derivatives , “this compound” could potentially have diverse effects at the molecular and cellular level.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. Imidazole derivatives are amphoteric in nature, showing both acidic and basic properties, which could influence their behavior in different environments
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the imidazole core One common method is the reaction of cyclohexylamine with glyoxal and ammonia to form cyclohexyl-imidazole
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and catalysts are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The imidazole ring can be oxidized to form imidazol-2-one derivatives.
Reduction: : Reduction reactions can be performed on the imidazole ring or the sulfanyl group.
Substitution: : The methoxyphenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: : Imidazol-2-one derivatives.
Reduction: : Reduced imidazole or sulfanyl derivatives.
Substitution: : Substituted methoxyphenyl derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be studied for potential antimicrobial or antifungal properties.
Medicine: : It may serve as a lead compound for drug development, particularly in the treatment of diseases involving imidazole receptors.
Industry: : It can be used in the production of advanced materials or as a reagent in chemical synthesis.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups. Similar compounds include:
Imidazole derivatives: : These compounds share the imidazole ring but may differ in their substituents.
Sulfanyl acetamides: : These compounds contain a sulfanyl group and an acetamide moiety but may have different aromatic groups.
Properties
IUPAC Name |
2-(1-cyclohexylimidazol-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-23-16-9-7-14(8-10-16)20-17(22)13-24-18-19-11-12-21(18)15-5-3-2-4-6-15/h7-12,15H,2-6,13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KELUMBAXVYZXKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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